S1P5–S1P2 Selectivity Ratio vs. Clinical Candidates
The target compound exhibits an S1P5 IC50 of 11 nM (BindingDB displacement assay) and an S1P2 IC50 of 10,000 nM, yielding an S1P5/S1P2 selectivity ratio of ~909 [1][2]. In contrast, siponimod (BAF312) shows an S1P5 EC50 of 0.98 nM and an S1P2 EC50 > 10,000 nM, providing a >10,000-fold selectivity window [3]. Ceralifimod (ONO-4641) displays an S1P5 Ki of 0.574 nM and an S1P2 Ki > 5,450 nM, resulting in a >9,500-fold selectivity . The target compound's moderate (~900-fold) S1P5–S1P2 selectivity represents a pharmacologically distinct window, potentially allowing partial S1P2 engagement at higher concentrations.
| Evidence Dimension | S1P5/S1P2 selectivity ratio |
|---|---|
| Target Compound Data | S1P5 IC50 = 11 nM; S1P2 IC50 = 10,000 nM; Ratio ≈ 909 |
| Comparator Or Baseline | Siponimod: S1P5/S1P2 > 10,000; Ceralifimod: S1P5/S1P2 > 9,500 |
| Quantified Difference | Target selectivity ratio is approximately 10-fold lower than siponimod and ceralifimod |
| Conditions | BindingDB displacement assays (target); GTPγS functional assays (siponimod); cAMP and Ki assays (ceralifimod) — cross-study comparison |
Why This Matters
The distinct selectivity window may be advantageous for applications where complete S1P2 silencing is undesirable, such as in certain cardiovascular or fibrotic disease models where S1P2 signaling is protective.
- [1] BindingDB Entry BDBM50158342: 1-(4-nonylbenzyl)azetidine-3-carboxylic acid; S1P5 IC50 = 11 nM. https://www.bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50158342 (accessed 2026-04-30). View Source
- [2] BindingDB Entry BDBM50158342: S1P2 IC50 = 1.00E+4 nM. https://www.bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50158342 (accessed 2026-04-30). View Source
- [3] PeptideDB Siponimod Product Data. S1P1 EC50 = 0.39 nM; S1P5 EC50 = 0.98 nM; S1P2 EC50 > 10,000 nM. https://www.peptidedb.com/siponimod.html (accessed 2026-04-30). View Source
